1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea
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Overview
Description
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
The synthesis of 1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the reaction of 3-methylphenyl isothiocyanate with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(3-methylphenyl)thiourea: Similar structure but with a phenyl group instead of a 3-methylbutyl group.
1-(3-Methylbutyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
1-(3-Methylbutyl)-3-(4-methylphenyl)thiourea: Similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Properties
IUPAC Name |
1-(3-methylbutyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-10(2)7-8-14-13(16)15-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWNJQTWJVEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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